molecular formula C6H5N3S B090789 Thieno[3,2-d]pyrimidin-4-amine CAS No. 16285-74-8

Thieno[3,2-d]pyrimidin-4-amine

Cat. No.: B090789
CAS No.: 16285-74-8
M. Wt: 151.19 g/mol
InChI Key: QIZMFTNGJPBSBT-UHFFFAOYSA-N
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Description

Organic semiconducting materials are composed of π-conjugated building blocks, which provide them with excellent optical properties, good photostability, and biologically benign composition . These properties make OSM-S-71 a promising candidate for applications in biophotonics, optoelectronics, and other advanced technologies.

Biochemical Analysis

Biochemical Properties

Thieno[3,2-d]pyrimidin-4-amine has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit Cytochrome bd oxidase (Cyt-bd), an enzyme involved in energy metabolism in Mycobacterium tuberculosis

Cellular Effects

This compound has shown to have effects on various types of cells and cellular processes. In the context of Mycobacterium tuberculosis, it influences cell function by targeting energy metabolism, specifically by inhibiting the Cyt-bd .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules and enzyme inhibition. As mentioned earlier, it inhibits the Cyt-bd in Mycobacterium tuberculosis, thereby affecting the energy metabolism of the bacteria .

Metabolic Pathways

This compound is involved in the energy metabolism pathway in Mycobacterium tuberculosis, where it interacts with the enzyme Cyt-bd

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OSM-S-71 involves the construction of the π-conjugated backbone through a series of organic reactions. One common approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions typically involve the use of a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (such as toluene) under an inert atmosphere.

Industrial Production Methods

Industrial production of OSM-S-71 can be achieved through large-scale organic synthesis techniques. These methods often involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of green chemistry principles, such as minimizing hazardous chemical waste and employing safe and abundant chemicals, is also emphasized to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

OSM-S-71 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (such as hydrogen peroxide), reducing agents (such as sodium borohydride), and halogenating agents (such as bromine). The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various derivatives of OSM-S-71 with altered electronic and optical properties. These derivatives can be tailored for specific applications in optoelectronics and biophotonics .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to OSM-S-71 include other organic semiconducting materials, such as:

Uniqueness

OSM-S-71 stands out due to its unique combination of excellent optical properties, good photostability, and biologically benign composition. These features make it particularly suitable for applications in biophotonics and optoelectronics, where high performance and stability are crucial .

Biological Activity

Thieno[3,2-d]pyrimidin-4-amine is a compound that has garnered significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications, particularly focusing on its antimicrobial, antiproliferative, and antiplasmodial activities.

1. Synthesis of this compound Derivatives

The synthesis of thieno[3,2-d]pyrimidin-4-amines often involves multi-step organic reactions. Various methods have been reported for the preparation of these compounds, including:

  • Condensation Reactions : Typically involve the reaction of thioketones with urea or thiourea derivatives.
  • Cyclization Techniques : Utilization of cyclization methods to form the thieno ring system.
  • Substitution Reactions : Introduction of various substituents at different positions on the thieno[3,2-d]pyrimidine scaffold to enhance biological activity.

2.1 Antimicrobial Activity

Thieno[3,2-d]pyrimidin-4-amines have demonstrated notable antimicrobial properties against a range of pathogens. For instance:

  • Antibacterial Activity : Compounds have shown effectiveness against Mycobacterium tuberculosis and other bacteria. In particular, a study reported that specific derivatives inhibited the cytochrome bd oxidase in Mycobacterium tuberculosis, with IC50 values ranging from 6 to 54 μM in various strains .
CompoundTarget PathogenIC50 (μM)
CWHM-728M. tuberculosis Erdman strain3.2
CWHM-1023M. tuberculosis Erdman strain0.083

2.2 Antiplasmodial Activity

Thieno[3,2-d]pyrimidin-4-amines have also been evaluated for their antiplasmodial effects against Plasmodium falciparum. Research indicates that certain derivatives maintain activity against both the sexual and asexual stages of the parasite . The introduction of specific substituents has been shown to enhance solubility and metabolic stability, crucial for in vivo efficacy.

CompoundActivity StageEffectiveness
4-Amino-thieno[3,2-d]pyrimidineAsexual stageModerate
4-Amino-thieno[3,2-d]pyrimidineSexual stageLimited

2.3 Antiproliferative Activity

Research indicates that thieno[3,2-d]pyrimidin-4-amines exhibit antiproliferative effects on various cancer cell lines. A notable study highlighted their potential as anticancer agents through inhibition of key signaling pathways involved in cell proliferation .

3. Structure-Activity Relationship (SAR)

Understanding the SAR of thieno[3,2-d]pyrimidin-4-amines is essential for optimizing their biological activity:

  • Positioning of Substituents : The position and nature of substituents on the thienopyrimidine core significantly influence potency and selectivity against target pathogens.
  • Functional Groups : The introduction of functional groups such as alkylamines or aryl groups can enhance solubility and bioactivity.

4. Case Studies

Several case studies have provided insights into the efficacy and mechanism of action of thieno[3,2-d]pyrimidin-4-amines:

  • Mycobacterial Inhibition : A study demonstrated that specific derivatives effectively inhibited ATP synthesis in Mycobacterium bovis BCG and clinical isolates .
  • Antimalarial Studies : Research on new derivatives showed promising results against P. falciparum, with modifications improving both solubility and metabolic stability .

Properties

IUPAC Name

thieno[3,2-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S/c7-6-5-4(1-2-10-5)8-3-9-6/h1-3H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZMFTNGJPBSBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467695
Record name thieno[3,2-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16285-74-8
Record name thieno[3,2-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thieno[3,2-d]pyrimidin-4-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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